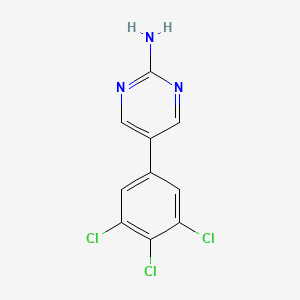
2-Amino-4-(difluoromethyl)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(difluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H5F2N3. This compound is part of the nicotinonitrile family, which is known for its diverse applications in pharmaceuticals and agrochemicals due to its unique structural properties. The presence of both amino and difluoromethyl groups in the nicotinonitrile framework enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(difluoromethyl)nicotinonitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of 2-chloro-4-(difluoromethyl)nicotinonitrile with ammonia or an amine source under controlled conditions. This reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as tetrabutyl ammonium bromide can be employed to accelerate the reaction and improve selectivity. The use of eco-friendly solvents and conditions is also a focus to minimize environmental impact.
化学反応の分析
Types of Reactions
2-Amino-4-(difluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or oxime derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines.
科学的研究の応用
2-Amino-4-(difluoromethyl)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
作用機序
The mechanism by which 2-Amino-4-(difluoromethyl)nicotinonitrile exerts its effects is primarily through its interaction with specific molecular targets. The amino and difluoromethyl groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, depending on its structure and the target involved.
類似化合物との比較
Similar Compounds
- 2-Amino-3-(difluoromethyl)nicotinonitrile
- 2-Amino-5-(difluoromethyl)nicotinonitrile
- 2-Amino-6-(difluoromethyl)nicotinonitrile
Uniqueness
Compared to its analogs, 2-Amino-4-(difluoromethyl)nicotinonitrile is unique due to the position of the difluoromethyl group, which can significantly influence its reactivity and interaction with biological targets. This positional difference can lead to variations in biological activity and chemical behavior, making it a valuable compound for specific applications.
特性
分子式 |
C7H5F2N3 |
|---|---|
分子量 |
169.13 g/mol |
IUPAC名 |
2-amino-4-(difluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5F2N3/c8-6(9)4-1-2-12-7(11)5(4)3-10/h1-2,6H,(H2,11,12) |
InChIキー |
QTUANVLYAODWNE-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1C(F)F)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13103272.png)
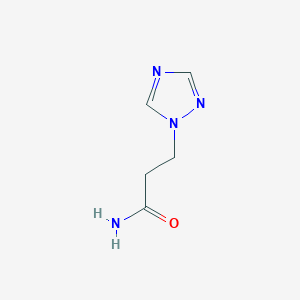
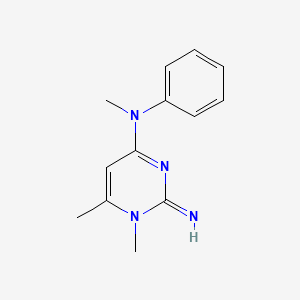
![Imidazo[1,2-d][1,2,4]triazin-5(6H)-one](/img/structure/B13103285.png)
![1-(Imidazo[1,2-a]pyrimidin-3-yl)ethanol](/img/structure/B13103290.png)
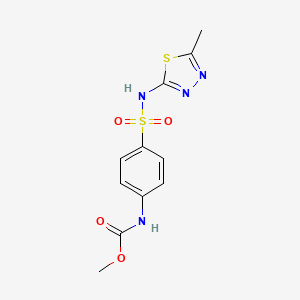
![2-(4-Chlorophenyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13103302.png)
![tert-butyl 3-[(E)-3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13103320.png)
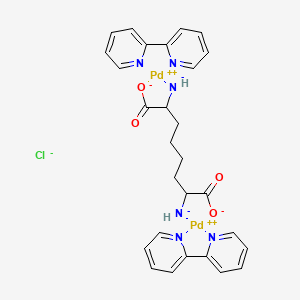
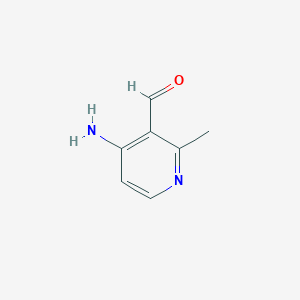

![4-[3-(4-Chlorophenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103338.png)
